molecular formula C17H20ClNO B15143339 Nefopam-d4 (hydrochloride)

Nefopam-d4 (hydrochloride)

Cat. No.: B15143339
M. Wt: 293.8 g/mol
InChI Key: CNNVSINJDJNHQK-ZYMFQSNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nefopam-d4 (hydrochloride) is a deuterated form of nefopam hydrochloride, a centrally acting, non-opioid analgesic. It is primarily used for the treatment of moderate to severe pain, including post-surgical pain. The deuterated version, Nefopam-d4, is often used in scientific research to study the pharmacokinetics and metabolism of nefopam due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nefopam hydrochloride involves several steps, starting from the reaction of 1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine with hydrochloric acid to form the hydrochloride salt. The deuterated version, Nefopam-d4, is synthesized by incorporating deuterium atoms into the molecular structure, typically through the use of deuterated reagents and solvents during the synthesis process.

Industrial Production Methods

Industrial production of nefopam hydrochloride involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Molecular Characteristics

Nefopam-d4 hydrochloride (CAS# 2747915-60-0) is a deuterated analog of nefopam, a centrally acting non-opioid analgesic. Its molecular formula is C₁₇H₁₆D₄ClNO , with a molecular weight of 293.82 g/mol . The compound features four deuterium atoms substituted into specific positions of the nefopam structure, which alters its metabolic and pharmacokinetic properties compared to the parent compound .

Property Value
Molecular FormulaC₁₇H₁₆D₄ClNO
Molecular Weight293.82 g/mol
CAS Number2747915-60-0
Target Pathwayβ-catenin/Wnt signaling

Key Reaction Steps

Based on the patented synthesis of nefopam hydrochloride , the process for nefopam-d4 hydrochloride includes:

  • Acyl Chloride Formation :

    • Starting with o-benzoylbenzoic acid (BB acid), treatment with acyl chloride reagents (e.g., phosphorus trichloride) forms an acyl chloride intermediate.

  • Amination :

    • Reaction with N-monomethyl ethanol amine and triethylamine introduces the amine group.

  • Chlorination :

    • Phosphorus trichloride converts the intermediate into a chlorinated derivative.

  • Reductive Hydrolysis :

    • Potassium borohydride reduces the chlorinated intermediate, with deuterated reducing agents (e.g., deuterated acetic acid) introduced to incorporate deuterium atoms.

  • Ring-Closure :

    • Hydrogen bromide facilitates cyclization to form the final nefopam structure.

  • Neutralization :

    • Hydrochloric acid is added to yield the hydrochloride salt.

Deuteration Strategy

Deuteration is strategically applied during the reductive hydrolysis step, where deuterated reagents (e.g., deuterated acetic acid) replace hydrogen atoms at specific positions. This step optimizes the incorporation of deuterium while maintaining structural integrity .

Reaction Stage Reagents Key Modification
Acyl Chloride FormationPhosgene/phosphorus trichlorideFormation of acyl chloride
AminationN-monomethyl ethanol amineIntroduction of amine group
ChlorinationPhosphorus trichlorideChlorination of intermediate
Reductive HydrolysisDeuterated potassium borohydrideDeuterium incorporation
Ring-ClosureHydrogen bromideCycloaddition to form ring

Impact of Deuteration on Pharmacokinetics

Deuteration alters the metabolic profile of nefopam by stabilizing specific bonds, thereby reducing oxidative metabolism . This modification:

  • Slows Metabolism : Deuterium’s kinetic isotope effect reduces enzymatic cleavage rates, prolonging the compound’s half-life.

  • Enhances Stability : Reduced hydrogen abstraction in critical positions minimizes degradation.

  • Affects Bioavailability : Altered protein binding and tissue distribution may occur due to isotopic substitution .

Pharmacokinetic Considerations

Nefopam’s active metabolite, desmethylnefopam, undergoes hepatic metabolism via N-demethylation . For nefopam-d4 hydrochloride, deuteration at the methyl group (or other positions) could further modulate this pathway, potentially reducing metabolic clearance and prolonging therapeutic activity.

Parameter Nefopam Nefopam-d4
Protein Binding~73%Likely altered
Half-Life3–8 hoursPotentially extended
MetabolismHepatic N-demethylationReduced due to deuteration

Scientific Research Applications

Nefopam, also known as Fenazoxine, is a centrally acting, non-opioid analgesic agent administered orally .

Scientific Research Applications

Nefopam has diverse applications in scientific research, including studies related to pain management, anticonvulsant properties, and the prevention of postoperative shivering and hiccups .

Molecular Actions

  • Voltage-sensitive sodium channels Nefopam blocks voltage-sensitive sodium channels, which is relevant in studies of neuropathic pain .
  • Glutamatergic transmission It modulates glutamatergic transmission in rodents .

In Vitro Studies

  • Sodium uptake inhibition Nefopam inhibits the uptake of 22Na in SK-N-SH cells in a concentration-dependent manner .
  • IC50 Value Nefopam has an IC50 value of 27 µM for inhibiting 22Na uptake in SK-N-SH cells .

Animal Models

  • Electroshock-induced seizures Nefopam protects mice against electroshock-induced seizures .
    • In adult male NMRI mice, intravenous administration of nefopam showed dose-dependent protection against maximal electroshock seizures, with an ED50 of 3.8 mg/kg .
  • Vincristine-induced peripheral neuropathy Nefopam attenuates mechanical allodynia and decreases neurokinin-1 receptor concentration in a vincristine-induced peripheral neuropathy model .
    • In adult male mice, intraperitoneal administration of nefopam at doses of 10, 30, and 60 mg/kg showed a dose-dependent attenuation of mechanical allodynia .

Clinical Efficacy

  • Analgesic efficacy Nefopam hydrochloride is effective in patients with low back pain . A study demonstrated that nefopam shows better action in mild, moderate, severe, and worst pain .
  • Pain relief percentages In a study of 100 patients with lumbar disc prolapse, the percentage of pain relief with nefopam hydrochloride drug therapy was as follows :
    • 10-20%: 23 patients
    • 20-40%: 16 patients
    • 40-60%: 38 patients
    • 60-80%: 16 patients
    • 80-100%: 7 patients
  • Pain intensity Following nefopam hydrochloride drug therapy in lumbar disc prolapse patients, pain intensity was measured as follows :
    • No pain: 10 patients
    • Mild pain: 28 patients
    • Moderate pain: 34 patients
    • Severe pain: 15 patients
    • Worst pain: 13 patients
  • VAS scores Nefopam hydrochloride showed a mean score and standard deviation of 52±0.27 on the Visual Analog Scale (VAS), indicating high efficacy .

Overdose Effects

  • Central nervous system Adverse reactions to overdose concentrations of nefopam affect the central nervous system, causing convulsions, dizziness, and hallucinations .
  • Cardiovascular system Overdose can also impact the cardiovascular system .
  • Blood concentration A case study reported a blood concentration of nefopam at 35.8 mg/L in a fatality, exceeding the highest therapeutic range by more than 170 times .

Tables of Data

Table 1: Pain Relief with Nefopam Hydrochloride Drug Therapy in Lumbar Disc Prolapse Patients

Pain relief (in %)Number of patients
0-2023
20-4016
40-6038
60-8016
80-1007

Table 2: Measuring Pain Intensity in Patients After Nefopam Hydrochloride Drug Therapy

Pain IntensityNo. Patients
No Pain10
Mild pain28
Moderate pain34
Severe pain15
Worst pain13

Usage and Cautions

Mechanism of Action

Nefopam-d4 (hydrochloride) exerts its analgesic effects through multiple mechanisms:

    Inhibition of Neurotransmitter Reuptake: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft and enhancing pain relief.

    Modulation of Ion Channels: It blocks sodium and calcium channels, reducing neuronal excitability and pain transmission.

    Antihyperalgesic Activity: It modulates glutamatergic transmission, reducing hyperalgesia and pain sensitivity.

Comparison with Similar Compounds

Nefopam-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:

    Nefopam Hydrochloride: The non-deuterated form, used clinically for pain management.

    Diphenhydramine: An antihistamine with structural similarities but different pharmacological effects.

    Orphenadrine: An antiparkinsonian drug with some structural similarities but different therapeutic uses.

Nefopam-d4 stands out due to its specific use in research and its ability to provide detailed insights into the metabolism and pharmacokinetics of nefopam.

Biological Activity

Nefopam-d4 (hydrochloride) is a deuterated analog of nefopam, a non-opioid analgesic. This compound has garnered attention in pharmacological research due to its unique mechanism of action and potential therapeutic applications. This article delves into the biological activity of nefopam-d4, highlighting its pharmacodynamics, clinical efficacy, and relevant research findings.

PropertyValue
Common NameNefopam-d4 hydrochloride
CAS Number2747915-60-0
Molecular FormulaC₁₇H₁₆D₄ClNO
Molecular Weight293.82 g/mol
DensityN/A
Boiling PointN/A
Flash PointN/A

Nefopam-d4 is characterized by the incorporation of deuterium, which may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of deuterium can enhance the stability of the compound and potentially alter its interaction with biological targets.

Nefopam acts primarily as a centrally acting analgesic. It is known to block voltage-sensitive sodium channels and modulate glutamatergic transmission, which contributes to its analgesic effects. The IC50 value for blocking sodium channels is reported to be approximately 27 µM in vitro . Additionally, nefopam has been shown to influence the β-catenin protein levels in mesenchymal cells both in vitro and in vivo, indicating a potential role in cellular signaling pathways .

Analgesic Properties

Several clinical studies have demonstrated the efficacy of nefopam in pain management:

  • Postoperative Pain Management : A randomized double-blind study assessed the analgesic efficacy of intramuscular nefopam hydrochloride (20 mg) compared to placebo in patients undergoing upper abdominal surgery. Results indicated that patients receiving nefopam required significantly less morphine postoperatively than those receiving placebo (44.1 mg vs. 62.5 mg over 24 hours, P < 0.05) .
  • Comparison with Opioids : In another clinical trial involving hospitalized patients with pain of skeletal and neuromuscular origin, nefopam was found to be as effective as pethidine (50 mg) but superior to placebo in pain relief .

Adverse Effects

While nefopam is generally well-tolerated, some studies have reported side effects such as tachycardia and sweating. In a systematic review of nine trials involving postoperative pain management, these adverse effects were noted alongside the analgesic benefits .

Research Findings

Nefopam-d4's biological activity has been explored through various research methodologies:

  • In Vitro Studies : In SK-N-SH cells, nefopam inhibited the uptake of sodium ions in a concentration-dependent manner, reinforcing its role as a sodium channel blocker .
  • Animal Models : In animal studies using NMRI mice, nefopam demonstrated dose-dependent protection against electroshock-induced seizures and reduced mechanical allodynia in models of neuropathic pain .

Case Studies

  • Case Study: Postoperative Pain Relief
    In a controlled clinical trial involving 80 patients, those treated with oral nefopam (60 mg t.i.d.) showed significant improvements in pain scores compared to placebo over three days. This highlights nefopam's potential as an effective analgesic alternative in postoperative settings.
  • Case Study: Neuropathic Pain
    A study involving vincristine-induced peripheral neuropathy models showed that nefopam administration resulted in decreased neurokinin-1 receptor concentrations and increased paw withdrawal thresholds against mechanical stimuli at higher doses .

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-5-methyl-1-phenyl-1,6-dihydro-2,5-benzoxazocine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2;

InChI Key

CNNVSINJDJNHQK-ZYMFQSNRSA-N

Isomeric SMILES

[2H]C1(C(OC(C2=CC=CC=C2CN1C)C3=CC=CC=C3)([2H])[2H])[2H].Cl

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.